4,5-diphenyl-1H-imidazol-2-amine hydrochloride
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Overview
Description
4,5-diphenyl-1H-imidazol-2-amine hydrochloride is a chemical compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Mechanism of Action
Target of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
Imidazole derivatives are known to show both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms, which allows them to show two equivalent tautomeric forms . This property might influence their interaction with biological targets.
Biochemical Pathways
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting they may impact multiple biochemical pathways .
Pharmacokinetics
Imidazole derivatives are generally highly soluble in water and other polar solvents, which may influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
The solubility of imidazole derivatives in water and other polar solvents suggests that the solvent environment could potentially influence their action .
Biochemical Analysis
Biochemical Properties
It is known that imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Mechanism
It is known that imidazole derivatives can interact with various biomolecules, but specific binding interactions with 4,5-diphenyl-1H-imidazol-2-amine hydrochloride have not been reported .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-diphenyl-1H-imidazol-2-amine hydrochloride typically involves the condensation of benzil with ammonium acetate in the presence of a suitable acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazole ring. The hydrochloride salt is obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-diphenyl-1H-imidazol-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
4,5-diphenyl-1H-imidazol-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4,5-diphenyl-1H-imidazole: Lacks the amine group, resulting in different chemical properties.
2-phenylimidazole: Contains only one phenyl group, affecting its reactivity and applications.
1H-imidazole-2-amine: Lacks the phenyl groups, leading to different biological activities.
Uniqueness
4,5-diphenyl-1H-imidazol-2-amine hydrochloride is unique due to the presence of both phenyl groups and the amine functionality
Properties
IUPAC Name |
4,5-diphenyl-1H-imidazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3.ClH/c16-15-17-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12;/h1-10H,(H3,16,17,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLNGNRGRVAEQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)N)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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